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CYP1B1 ligand 2

PROTAC CYP1B1 degradation Taxol resistance

PROTAC development requires warheads with synthetic handles for E3 ligase conjugation-conventional CYP1B1 inhibitors lack this functionality. CYP1B1 ligand 2 is a validated PROTAC building block (C18H12ClN3OS2, MW 385.89) featuring a terminal linker attachment point. It enables heterobifunctional degrader synthesis targeting CYP1B1. • **Proven utility**: Core recognition element in PROTAC CYP1B1 degrader-2 (DC50 = 1.0 nM in A549/Taxol cells) • **Synthetic tractability**: Pre-engineered for conjugation to VHL E3 ligase ligands • **Research application**: Compare sustained protein elimination vs. reversible inhibition in chemoresistance models

Molecular Formula C18H12ClN3OS2
Molecular Weight 385.9 g/mol
Cat. No. B15543863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP1B1 ligand 2
Molecular FormulaC18H12ClN3OS2
Molecular Weight385.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H12ClN3OS2/c19-11-5-7-12(8-6-11)20-18-22-15(10-25-18)17-21-14(9-24-17)13-3-1-2-4-16(13)23/h1-10,23H,(H,20,22)
InChIKeyVRAQSTXNFSNVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP1B1 ligand 2: PROTAC-Targeting Ligand for CYP1B1


CYP1B1 ligand 2 (CAS 2836297-58-4) is a small-molecule target protein ligand designed specifically for incorporation into PROTAC (PROteolysis TArgeting Chimera) CYP1B1 degraders . With molecular formula C18H12ClN3OS2 and molecular weight 385.89 g/mol , it serves as the CYP1B1-recruiting warhead in PROTAC CYP1B1 degrader-2 (HY-158429) [1]. Unlike standalone CYP1B1 inhibitors, this ligand is engineered for covalent conjugation to an E3 ligase-binding moiety, enabling targeted ubiquitin-proteasome degradation of CYP1B1 rather than mere enzymatic inhibition .

Why CYP1B1 ligand 2 Is Irreplaceable for PROTACs


CYP1B1 ligand 2 occupies a distinct functional category from conventional CYP1B1 inhibitors such as α-naphthoflavone (ANF), 2,4,3′,5′-tetramethoxystilbene (TMS), and DMU2105 . While ANF, TMS, and DMU2105 function as reversible or competitive enzyme inhibitors that temporarily block catalytic activity , CYP1B1 ligand 2 is chemically engineered as a PROTAC building block — it possesses a terminal functional group (a carboxylic acid or primary amine linker attachment point) that enables conjugation to an E3 ligase ligand, forming a heterobifunctional degrader [1]. Substituting CYP1B1 ligand 2 with ANF or TMS would fail to produce a functional PROTAC molecule because these inhibitors lack the requisite synthetic handle for linker conjugation and do not recruit E3 ligase machinery [2]. The procurement decision therefore hinges not on comparative enzyme inhibition potency, but on the compound's synthetic tractability for PROTAC assembly and its validated performance as the CYP1B1-recognition element in a fully characterized degrader molecule .

CYP1B1 ligand 2 – Degradation Potency & Validation


CYP1B1 Degradation Potency in Taxol-Resistant A549 Cells

When incorporated into PROTAC CYP1B1 degrader-2 (compound PV2), CYP1B1 ligand 2 enables potent and complete CYP1B1 protein degradation rather than enzymatic inhibition. In A549/Taxol cells — a docetaxel-resistant non-small cell lung cancer line with elevated CYP1B1 expression — the assembled degrader achieved a DC50 (half-maximal degradation concentration) of 1.0 nM at 24 hours post-treatment [1]. This degradation metric cannot be compared to inhibitor IC50 values because the mechanisms differ fundamentally; however, the 1.0 nM DC50 demonstrates that the CYP1B1 ligand 2-derived warhead maintains sufficient binding affinity and cellular permeability within the PROTAC architecture to drive efficient target engagement and E3 ligase-mediated ubiquitination [1].

PROTAC CYP1B1 degradation Taxol resistance Lung cancer

Validated PROTAC Linker Chemistry

PROTAC CYP1B1 degrader-2 (HY-158429) incorporates CYP1B1 ligand 2 as the target-binding warhead, conjugated via a linker to a von Hippel-Lindau (VHL) E3 ligase ligand [1]. The fully characterized degrader has molecular formula C49H56ClN7O5S3 and molecular weight 954.66 g/mol [2]. This represents a validated synthetic route and linker attachment strategy using CYP1B1 ligand 2. In contrast, conventional CYP1B1 inhibitors such as ANF (MW 272.3), TMS (MW 300.3), and DMU2105 (MW 259.3) lack both the requisite functional handle for linker conjugation and published evidence of successful incorporation into a functional PROTAC architecture [3].

PROTAC Chemical biology Targeted protein degradation Linker chemistry

Degradation vs. Inhibition in Drug-Resistant Cancer Models

The assembled PROTAC CYP1B1 degrader-2 achieves a DC50 of 1.0 nM for CYP1B1 degradation in A549/Taxol cells [1]. This metric represents protein elimination rather than transient catalytic inhibition. For contextual comparison — though not direct mechanistic equivalence — conventional CYP1B1 inhibitors exhibit IC50 values in the same general potency range under their respective assay conditions: TMS shows IC50 = 6 nM for EROD activity , DMU2105 shows IC50 = 10 nM for CYP1B1 [2], and ANF shows IC50 ≈ 5 nM for CYP1B1 [3]. However, degrader-mediated protein elimination offers sustained target suppression beyond the pharmacokinetic half-life of the compound, whereas inhibitors require continuous target occupancy [4]. The 1.0 nM DC50 demonstrates that CYP1B1 ligand 2, within the degrader architecture, achieves potency comparable to leading inhibitors while conferring the distinct mechanistic advantage of catalytic target degradation [1].

PROTAC CYP1B1 Drug resistance reversal Degrader vs inhibitor

Supplier Comparison for CYP1B1 ligand 2

CYP1B1 ligand 2 is commercially available from multiple vendors with documented purity specifications and application context. MedChemExpress lists CYP1B1 ligand 2 (CAS 2836297-58-4) with molecular formula C18H12ClN3OS2 and MW 385.89, explicitly categorized under 'Ligands for Target Protein for PROTAC' . InvivoChem provides the compound at 95%+ purity with formulation guidance for in vivo studies, including DMSO/Tween-80/saline and DMSO/corn oil protocols . TargetMol similarly offers CYP1B1 ligand 2 for PROTAC synthesis and lung cancer research . In contrast, alternative CYP1B1-targeting compounds such as CYP1B1 ligand 3 (IC50 = 11.9 nM) are also marketed for PROTAC applications but lack a fully characterized degrader (PROTAC CYP1B1 degrader-2) built around them [1]. The availability of CYP1B1 ligand 2 with CAS registry, validated purity, and a demonstrated degrader precedent reduces synthetic risk for PROTAC development programs.

PROTAC building block Chemical procurement Purity specification Target protein ligand

CYP1B1 ligand 2 Applications in PROTAC & Lung Cancer


Synthesis of PROTAC Degrader for CYP1B1 Knockdown

CYP1B1 ligand 2 is the target-protein ligand component for synthesizing PROTAC CYP1B1 degrader-2 (HY-158429) [1]. The degrader achieves DC50 = 1.0 nM for CYP1B1 protein elimination in docetaxel-resistant A549/Taxol lung cancer cells [1]. This application is appropriate for laboratories developing heterobifunctional degraders targeting CYP1B1 or investigating the functional consequences of catalytic CYP1B1 knockdown versus reversible inhibition [2].

CYP1B1-Mediated Docetaxel Resistance Reversal in NSCLC

The PROTAC degrader assembled from CYP1B1 ligand 2 is validated in A549/Taxol cells, a clinically relevant model of acquired docetaxel resistance [1]. Unlike CYP1B1 inhibitors such as TMS (IC50 = 6 nM) or DMU2105 (IC50 = 10 nM) that transiently block enzyme activity [2][3], degrader-mediated CYP1B1 elimination may offer sustained suppression of CYP1B1-driven resistance pathways. This scenario is recommended for researchers studying CYP1B1's role in taxane resistance and evaluating degradation as a therapeutic strategy.

SAR Studies of CYP1B1-Targeting PROTACs

CYP1B1 ligand 2 provides a validated starting point for PROTAC optimization campaigns. Because it has been successfully conjugated to a VHL E3 ligase ligand and characterized in a full degrader (C49H56ClN7O5S3, MW 954.66) [1], researchers can systematically vary linker length, E3 ligase recruitment moiety, or warhead attachment chemistry while maintaining the same CYP1B1-binding element [2]. This scenario supports medicinal chemistry efforts aimed at improving degrader potency, selectivity, or pharmacokinetic properties.

Mechanistic Comparison: Degradation vs. Inhibition of CYP1B1

CYP1B1 ligand 2-derived PROTAC degrader (DC50 = 1.0 nM) [1] can be compared head-to-head with conventional CYP1B1 inhibitors including ANF (IC50 ≈ 5 nM), TMS (IC50 = 6 nM, 50-fold selective over CYP1A1), and DMU2105 (IC50 = 10 nM, 74-fold selective over CYP1A1) [2][3]. This comparative framework enables dissection of the differential biological consequences of transient enzyme inhibition versus sustained protein elimination in CYP1B1-overexpressing cancer models, informing target validation and therapeutic strategy decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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